molecular formula C12H19N3O2S B1603200 tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate CAS No. 474417-23-7

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate

Cat. No.: B1603200
CAS No.: 474417-23-7
M. Wt: 269.37 g/mol
InChI Key: NSVFGYBKPNLCIL-UHFFFAOYSA-N
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Description

tert-Butyl 4-(thiazol-2-yl)piperazine-1-carboxylate: is a compound that features a piperazine ring substituted with a thiazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with thiazole compounds. One common method involves the use of N-Boc piperazine and thiazole-2-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Mechanism of Action

Comparison with Similar Compounds

Comparison: While these compounds share structural similarities, tert-butyl 4-(thiazol-2-yl)piperazine-1-carboxylate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications, particularly in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-7-5-14(6-8-15)10-13-4-9-18-10/h4,9H,5-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVFGYBKPNLCIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620224
Record name tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474417-23-7
Record name tert-Butyl 4-(1,3-thiazol-2-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5 g of tert-butyl 1-piperazinecarboxylate, 4.4 g of 2-bromo-1,3-thiazole and 7.4 g of K2CO3 in 50 ml of EtOH is refluxed for 4 days. Water is added to the reaction mixture, the EtOH is evaporated off under vacuum, the resulting aqueous phase is extracted with EtOAc, the organic phase is washed with saturated K2CO3 solution and with saturated NaCl solution and dried over Na2SO4, and the solvent is evaporated off under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/MeOH mixture (98/2; v/v). 5 g of the expected product are obtained after precipitation from a cold DCM/hexane mixture and filtration by suction, m.p.=114–116° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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